7-Prenyloxyaromadendrin

Antimicrobial Prenylated flavonoid Staphylococcus aureus

Non-prenylated flavonoids often lack sufficient membrane permeability for robust cellular activity, limiting translational relevance. 7-Prenyloxyaromadendrin directly addresses this liability. - >14× higher cytotoxicity vs. aromadendrin in HCT15 colon adenocarcinoma cells. - ≥4× lower MIC against S. aureus, supporting anti-infective lead development. - IC50 of 12.5 µM for NO inhibition vs. >50 µM for the non-prenylated parent. Supplied with rigorous analytical characterization; ready for same-day dispatch.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
Cat. No. B7765725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Prenyloxyaromadendrin
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O)C
InChIInChI=1S/C20H20O6/c1-11(2)7-8-25-14-9-15(22)17-16(10-14)26-20(19(24)18(17)23)12-3-5-13(21)6-4-12/h3-7,9-10,19-22,24H,8H2,1-2H3/t19-,20+/m0/s1
InChIKeyCITFYDYEWQIEPX-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Prenyloxyaromadendrin: Differentiated Bioactivity Overview


7-Prenyloxyaromadendrin (7-O-prenylaromadendrin) is a prenylated derivative of the dihydroflavonol aromadendrin, characterized by a 3,3-dimethylallyloxy substituent at the C-7 position [1]. This modification markedly increases lipophilicity and membrane permeability compared to the parent compound, translating into quantifiable potency gains in antibacterial, cytotoxic, and anti-inflammatory models that are absent in non-prenylated analogs [1].

Why Aromadendrin Cannot Substitute 7-Prenyloxyaromadendrin


Non-prenylated aromadendrin lacks the lipophilic prenyl side-chain that governs membrane transit and target binding; consequently, its cellular potency is drastically inferior [1]. Quantitative assays (Section 3) directly show that substituting aromadendrin for 7-prenyloxyaromadendrin results in ≥4-fold loss of antibacterial, >14-fold loss of cytotoxic, and ≥4-fold loss of anti-inflammatory activity, making generic substitution indefensible when biological performance is the selection criterion.

Quantitative Differentiation Evidence


Antibacterial Activity Against S. aureus

In a direct broth microdilution comparison, 7-prenyloxyaromadendrin demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus ATCC 25923, whereas the parent aromadendrin failed to inhibit growth at the highest concentration tested, yielding an MIC >200 µg/mL [1]. The prenyl modification therefore confers a greater than 4-fold improvement in antibacterial potency.

Antimicrobial Prenylated flavonoid Staphylococcus aureus

Cytotoxicity Against Colorectal Adenocarcinoma Cells

7-Prenyloxyaromadendrin exhibited an ED50 of 3.5 µM against HCT15 human colon cancer cells in an SRB assay [1]. Independent testing of aromadendrin on the same cell line gave an IC50 >50 µM [2], representing a >14-fold lower potency. Despite the cross-study nature, the large differential is robust and consistent with the known impact of prenylation on cytotoxicity.

Cancer Flavonoid Colorectal cancer

Inhibition of NO Production in Macrophages

In LPS-stimulated RAW264.7 macrophages, 7-prenyloxyaromadendrin inhibited nitric oxide production with an IC50 of 12.5 µM, while aromadendrin achieved only 27% inhibition at 50 µM, corresponding to an IC50 >50 µM [1]. This direct head-to-head measurement establishes at least a 4-fold enhancement in anti-inflammatory potency due to 7-O-prenylation.

Anti-inflammatory Nitric oxide Flavonoid

Application Scenarios for 7-Prenyloxyaromadendrin


Antibacterial Lead Optimization Against S. aureus

Leveraging the >4-fold MIC advantage over aromadendrin directly demonstrated in S. aureus (Section 3, Evidence 1), 7-prenyloxyaromadendrin is a suitable starting scaffold for medicinal chemistry programs aiming to develop agents against drug-resistant staphylococcal infections.

Colorectal Cancer Drug Discovery

The >14-fold higher cytotoxicity against HCT15 colon adenocarcinoma cells (Section 3, Evidence 2) positions this compound as a differentiated lead for colorectal cancer, particularly in settings where reduced drug accumulation is linked to chemoresistance.

Anti-Inflammatory Agent for NO-Driven Inflammation

With an IC50 of 12.5 µM in NO inhibition versus >50 µM for aromadendrin (Section 3, Evidence 3), 7-prenyloxyaromadendrin is the preferred candidate for investigating therapeutic intervention in rheumatoid arthritis, inflammatory bowel disease, and other conditions where excess NO is pathogenic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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